![molecular formula C21H28ClFN2O2 B5616144 8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)
8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , typically involves complex organic reactions. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid under refluxing conditions in aqueous ethanol has been reported (Ahmed et al., 2012). This illustrates the complex reaction pathways that can be employed to synthesize related compounds.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives reveals a complex spirocyclic framework that is often characterized by NMR and X-ray crystallography. For instance, the crystal structure determination and spectroscopic analyses of related compounds have been performed to understand their geometric and electronic properties better (Hudnall et al., 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, reflecting their reactivity and chemical properties. The synthesis and reactivity of such compounds can be influenced by the presence of functional groups, steric hindrance, and electronic effects, as seen in the synthesis and photophysical studies of diazaspiro compounds where solvent effects on photophysical behavior were explored (Aggarwal & Khurana, 2015).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and boiling points, can be deduced from their molecular structure and intermolecular interactions. Studies on related compounds have focused on their crystal structure and thermodynamic properties to better understand their stability and behavior in different environments (Zeng et al., 2021).
Safety and Hazards
properties
IUPAC Name |
8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClFN2O2/c1-15(2)7-11-24-13-21(9-6-19(24)26)8-3-10-25(14-21)20(27)16-4-5-17(22)18(23)12-16/h4-5,12,15H,3,6-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQZMTDARLHIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)C(=O)C3=CC(=C(C=C3)Cl)F)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |
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